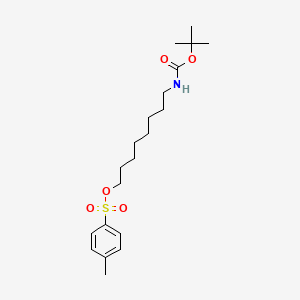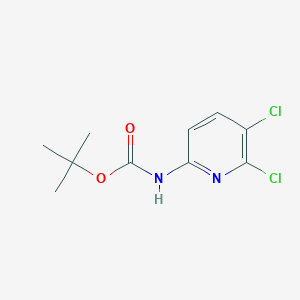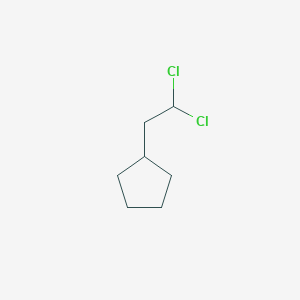
(2,2-Dichloroethyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloroethyl)cyclopentane, otherwise known as 2,2-DCPC, is an organic compound of the cyclopentane family. It is a colourless, volatile liquid with a sweet odour and a density of 1.25 g/cm3. 2,2-DCPC is an important intermediate in the synthesis of a variety of compounds and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2,2-DCPC is used as a reagent in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of cyclopentadiene, which is used in the production of polymers, plastics, and lubricants. Additionally, 2,2-DCPC is used in the synthesis of polymers and polyurethanes, and is used as a catalyst in the production of polyurethanes.
Wirkmechanismus
2,2-DCPC is an alkylating agent, meaning that it can react with nucleophiles such as amines, thiols, and alcohols to form covalent bonds. This reaction is known as an alkylation reaction and is used in the synthesis of a variety of compounds. Additionally, 2,2-DCPC can react with the hydrolysis of cyclopentadiene to form cyclopentanone, which is used in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2,2-DCPC is a volatile liquid and is not considered to be toxic. It has low acute toxicity and is not expected to be a skin or eye irritant. However, it is flammable and should be handled with caution. Additionally, it can cause irritation to the respiratory tract if inhaled in large amounts.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-DCPC is a useful reagent for a variety of lab experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has low acute toxicity and is not expected to be a skin or eye irritant, making it a safe reagent to use in lab experiments. However, it is flammable and should be handled with caution, and it can cause irritation to the respiratory tract if inhaled in large amounts.
Zukünftige Richtungen
There are a number of potential future directions for 2,2-DCPC. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it can be used in the synthesis of cyclopentadiene, which is used in the production of polymers, plastics, and lubricants. Furthermore, it can be used as a catalyst in the production of polyurethanes and as a reagent in the synthesis of polymers and polyurethanes. Finally, it can be used in the hydrolysis of cyclopentadiene to form cyclopentanone, which is used in the synthesis of a variety of compounds.
Synthesemethoden
The most common method for synthesizing 2,2-DCPC is by the Grignard reaction of 2,2-dichloropropanol with cyclopentylmagnesium bromide in ether. This reaction is typically conducted in a sealed tube at -78°C and yields a yield of 85-90%. Other methods of synthesis include the reaction of 2,2-dichloropropanol with cyclopentylmagnesium chloride in ether, the reaction of 2,2-dichloropropanol with cyclopentylmagnesium iodide in ether, and the reaction of 2,2-dichloropropanol with cyclopentylmagnesium bromide in dimethylformamide.
Eigenschaften
IUPAC Name |
2,2-dichloroethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2/c8-7(9)5-6-3-1-2-4-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNUBZFHHXSACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichloroethyl)cyclopentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

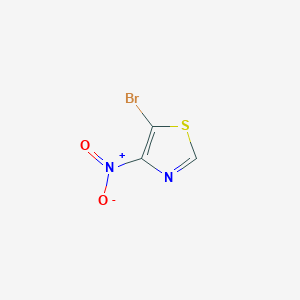
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)
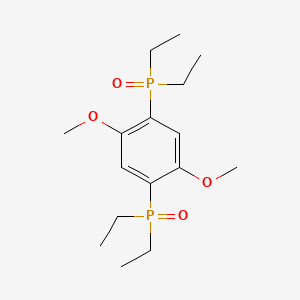

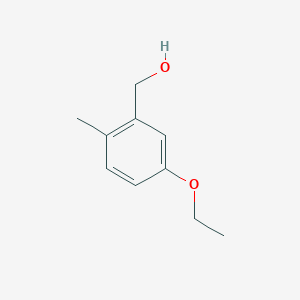

![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)
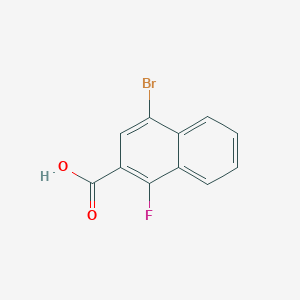


![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)
